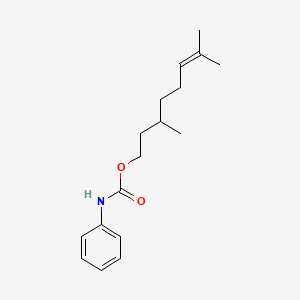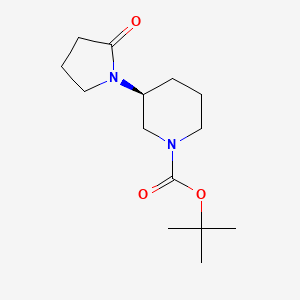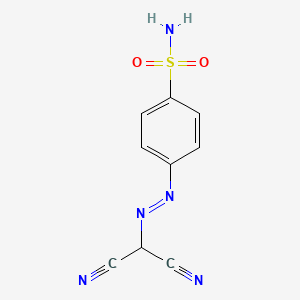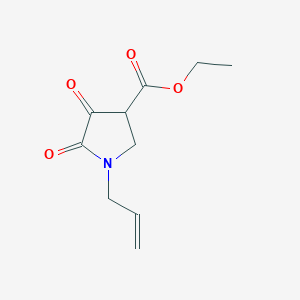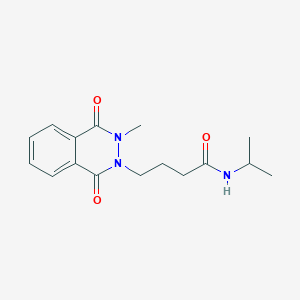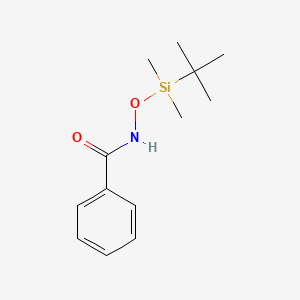
N-(Dimethyl-tert-butyl-silyl)oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethyl-tert-butyl-silyl)oxybenzamide: is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to an oxybenzamide structure. This compound is often used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethyl-tert-butyl-silyl)oxybenzamide typically involves the reaction of benzamide with tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Dimethyl-tert-butyl-silyl)oxybenzamide undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.
Major Products Formed:
Oxidation: Silanols and benzamide derivatives.
Reduction: Alcohols and silyl-free benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Dimethyl-tert-butyl-silyl)oxybenzamide is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups, allowing for multi-step synthesis without interference from reactive hydroxyl functionalities .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Wirkmechanismus
The mechanism by which N-(Dimethyl-tert-butyl-silyl)oxybenzamide exerts its effects is primarily through the formation of stable silyl ethers. The tert-butyl-dimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the strong Si-O bond and the bulky nature of the tert-butyl group, which prevents nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl ethers (TMS): Less stable compared to tert-butyl-dimethylsilyl ethers.
Triisopropylsilyl ethers (TIPS): More sterically hindered but less commonly used.
tert-Butyldiphenylsilyl ethers (TBDPS): Similar stability but bulkier and used for more demanding protection.
Uniqueness: N-(Dimethyl-tert-butyl-silyl)oxybenzamide stands out due to its optimal balance of stability and ease of removal. The tert-butyl-dimethylsilyl group provides sufficient steric protection while being removable under mild acidic conditions, making it versatile for various synthetic applications .
Eigenschaften
CAS-Nummer |
82475-72-7 |
|---|---|
Molekularformel |
C13H21NO2Si |
Molekulargewicht |
251.40 g/mol |
IUPAC-Name |
N-[tert-butyl(dimethyl)silyl]oxybenzamide |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-14-12(15)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,14,15) |
InChI-Schlüssel |
SGHFVSFJRLBGOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


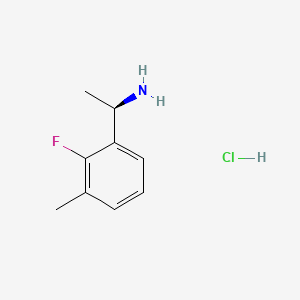
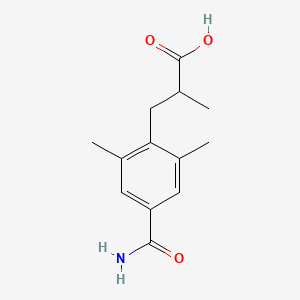
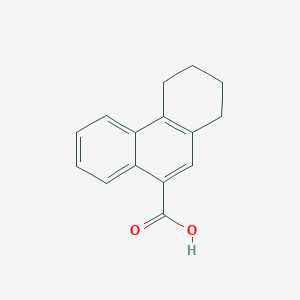
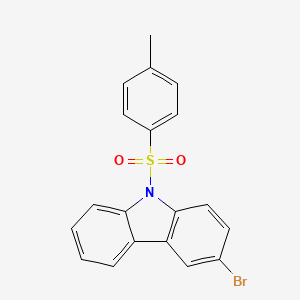
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
